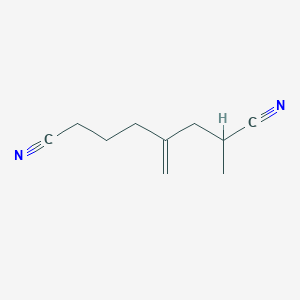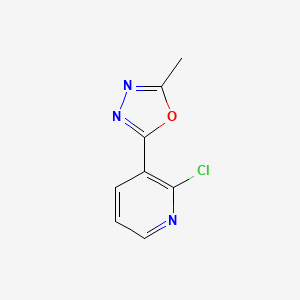![molecular formula C17H15NO5 B8584099 2-[(2,4-dimethoxyphenyl)methyl]-4-hydroxyisoindole-1,3-dione](/img/structure/B8584099.png)
2-[(2,4-dimethoxyphenyl)methyl]-4-hydroxyisoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,4-dimethoxyphenyl)methyl]-4-hydroxyisoindole-1,3-dione is a complex organic compound known for its unique chemical structure and properties. This compound features a benzyl group substituted with two methoxy groups at the 2 and 4 positions, attached to an isoindole-1,3-dione core with a hydroxyl group at the 4 position. Its distinct structure makes it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dimethoxyphenyl)methyl]-4-hydroxyisoindole-1,3-dione typically involves multiple steps. One common method starts with the preparation of 2,4-dimethoxybenzylamine, which is then reacted with phthalic anhydride under specific conditions to form the desired isoindole-1,3-dione structure. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions
2-[(2,4-dimethoxyphenyl)methyl]-4-hydroxyisoindole-1,3-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride to yield alcohol derivatives.
Substitution: The methoxy groups can be substituted under specific conditions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: DDQ in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include carbonyl compounds from oxidation, alcohol derivatives from reduction, and various substituted derivatives from nucleophilic substitution reactions .
科学研究应用
2-[(2,4-dimethoxyphenyl)methyl]-4-hydroxyisoindole-1,3-dione has several applications in scientific research:
作用机制
The mechanism of action of 2-[(2,4-dimethoxyphenyl)methyl]-4-hydroxyisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other non-covalent interactions with proteins and nucleic acids, influencing their function. It may also act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways .
相似化合物的比较
Similar Compounds
2,4-Dimethoxybenzyl alcohol: Shares the dimethoxybenzyl group but lacks the isoindole-1,3-dione core.
2,4-Dimethoxybenzylamine: Similar structure but with an amine group instead of the isoindole-1,3-dione core.
2,4-Dimethoxybenzaldehyde: Contains the dimethoxybenzyl group with an aldehyde functional group.
Uniqueness
2-[(2,4-dimethoxyphenyl)methyl]-4-hydroxyisoindole-1,3-dione is unique due to its combination of the dimethoxybenzyl group and the isoindole-1,3-dione core, which imparts distinct chemical and biological properties not found in the similar compounds listed above .
属性
分子式 |
C17H15NO5 |
|---|---|
分子量 |
313.30 g/mol |
IUPAC 名称 |
2-[(2,4-dimethoxyphenyl)methyl]-4-hydroxyisoindole-1,3-dione |
InChI |
InChI=1S/C17H15NO5/c1-22-11-7-6-10(14(8-11)23-2)9-18-16(20)12-4-3-5-13(19)15(12)17(18)21/h3-8,19H,9H2,1-2H3 |
InChI 键 |
PFRAJTZNRHTCTL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)CN2C(=O)C3=C(C2=O)C(=CC=C3)O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

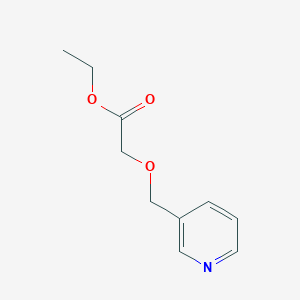
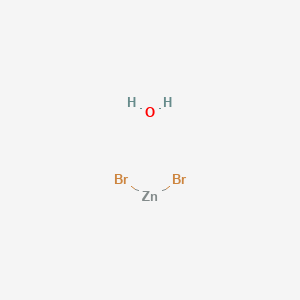

![N-{[3-(2-Phenylethyl)pyridin-2-yl]methyl}acetamide](/img/structure/B8584044.png)
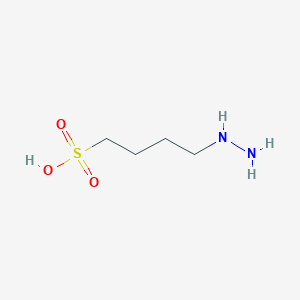
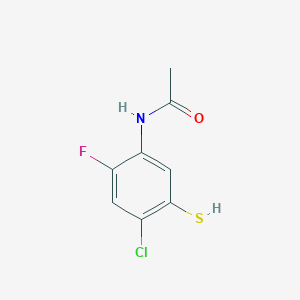
![[3-(Benzyloxy)phenyl]methanesulfonyl chloride](/img/structure/B8584054.png)

![2-[(3,6-Dichloro-4-pyridazinyl)thio]ethanol](/img/structure/B8584065.png)
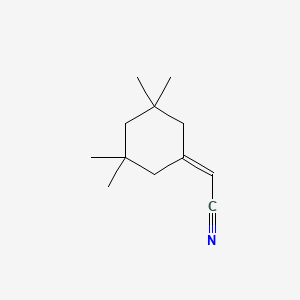
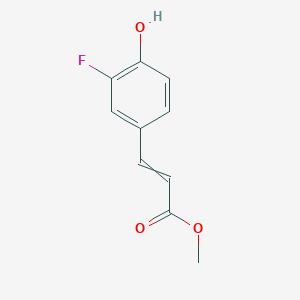
![1-(3,4-Dichlorophenyl)-4-[(tetrahydro-2H-pyran-2-yl)oxy]-2-butyn-1-one](/img/structure/B8584091.png)
